Secoisolariciresinol Secoisolariciresinol (-)-secoisolariciresinol is an enantiomer of secoisolariciresinol having (-)-(2R,3R)-configuration. It has a role as an antidepressant, a plant metabolite and a phytoestrogen. It is an enantiomer of a (+)-secoisolariciresinol.
Secoisolariciresinol has been used in trials studying the prevention of Breast Cancer.
Secoisolariciresinol is a natural product found in Camellia sinensis, Raphanus sativus var. sativus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 29388-59-8
VCID: VC21339799
InChI: InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1
SMILES: COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
Molecular Formula: C20H26O6
Molecular Weight: 362.4 g/mol

Secoisolariciresinol

CAS No.: 29388-59-8

Cat. No.: VC21339799

Molecular Formula: C20H26O6

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Secoisolariciresinol - 29388-59-8

CAS No. 29388-59-8
Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
IUPAC Name (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol
Standard InChI InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1
Standard InChI Key PUETUDUXMCLALY-HOTGVXAUSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO)O
SMILES COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
Canonical SMILES COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O

Chemical Structure and Properties

Secoisolariciresinol possesses a dibenzylbutane structure characteristic of lignans. Its derivatives include secoisolariciresinol diglucoside (SDG) and secoisolariciresinol monoglucoside, which contain one or two glucose molecules attached to the parent compound .

Specifically, secoisolariciresinol monoglucoside has a molecular formula of C26H36O11 and a molecular weight of 524.6 g/mol . This compound has been identified in various plant species including Berchemia floribunda, Picea abies, and Berchemia racemosa .

The basic chemical structure of secoisolariciresinol features:

  • Two phenolic rings

  • A butane bridge connecting these rings

  • Multiple hydroxyl groups that contribute to its antioxidant properties

  • Potential glycosidic linkages in its derivative forms

Natural Sources of Secoisolariciresinol

Secoisolariciresinol and its derivatives are found in various plant sources, with flaxseed (Linum usitatissimum) containing the highest concentration. Other significant sources include:

Plant SourceRelative ConcentrationForm Predominantly Found
FlaxseedVery HighSecoisolariciresinol diglucoside
Sunflower seedsModerateSecoisolariciresinol diglucoside
Sesame seedsModerateSecoisolariciresinol diglucoside
Berchemia floribundaLowSecoisolariciresinol monoglucoside
Picea abiesLowSecoisolariciresinol monoglucoside
Berchemia racemosaLowSecoisolariciresinol monoglucoside

Research has demonstrated that secoisolariciresinol is present in these plant sources primarily in its glycosidic forms, which are then metabolized in the mammalian gut to produce the aglycone form (secoisolariciresinol) and subsequently transformed into enterolignans .

Biological Activities

Anti-Aging Effects

Secoisolariciresinol diglucoside (SDG) has demonstrated significant anti-aging properties in experimental models. Research using Caenorhabditis elegans (C. elegans) has shown that SDG can extend lifespan by up to 22.0% in a dose-dependent manner, with optimal effects observed at a concentration of 500 μM .

The compound's anti-aging effects include:

  • Extension of lifespan by up to 22.0% in C. elegans

  • Delay of age-related decline in body movement

  • Reduction in the lethality associated with heat and oxidative stress

  • Alleviation of dopamine neurodegeneration induced by 6-hydroxydopamine (6-OHDA)

  • Decrease in the toxicity of Aβ protein

Mechanistically, SDG appears to exert these anti-aging effects through the modulation of specific genetic pathways. It increases the expression of downstream genes of DAF-16, DAF-12, NHR-80, and HSF-1 at the mRNA level . The compound's lifespan-extending effects are dependent on these genetic pathways, as evidenced by its inability to extend the lifespan of mutants with deficiencies in genes such as daf-16, hsf-1, nhr-80, daf-12, glp-1, eat-2, and aak-2 .

Reproductive Health Effects

Secoisolariciresinol diglucoside has shown promising effects on reproductive health, particularly in addressing premature ovarian insufficiency (POI). Research has demonstrated that SDG can counteract cyclophosphamide (CTX)-induced POI in mouse models .

The beneficial effects of SDG on ovarian health include:

  • Improvement of ovarian indices and follicle counts

  • Protection against CTX-induced ovarian damage

  • Modulation of the PI3K/Akt signaling pathway in granulosa cells

Molecular docking studies have confirmed SDG's high affinity for Akt1 and PI3Kγ, identifying precise interaction sites that contribute to its effects on ovarian health . Additionally, prolonged administration of SDG has been shown to accumulate in the ovaries, uterus, and mammary glands of female rats, influencing the estrous cycle and exhibiting potent scavenging activity against reactive oxygen species (ROS) in ovarian tissue .

SDG has also been found to enhance follicle-stimulating hormone receptor (FSHR) expression in granulosa cells, which may contribute to the mitigation of ovarian aging .

Neuroprotective and Anti-Inflammatory Effects

Secoisolariciresinol diglucoside exhibits significant neuroprotective properties through its ability to protect the blood-brain barrier (BBB) and reduce neuroinflammation .

In vivo studies have demonstrated that SDG:

  • Diminishes leukocyte adhesion to and migration across the BBB in aseptic encephalitis

  • Prevents enhanced BBB permeability during systemic inflammatory response

  • Decreases expression of the adhesion molecule VCAM1 induced by inflammatory cytokines

  • Diminishes expression of the active form of VLA-4 integrin that promotes leukocyte adhesion and migration

  • Prevents cytoskeleton changes in primary human monocytes activated by inflammatory stimuli

These neuroprotective effects position SDG as a potential therapeutic agent for neuroinflammatory diseases. Its multi-functional response in reducing oxidative stress, inflammation, and BBB permeability makes it particularly promising for conditions where neuroinflammation plays a central role in pathogenesis .

Metabolic Transformation

Secoisolariciresinol undergoes significant metabolic transformations in the mammalian body, particularly through gut microbiota activity. When consumed, secoisolariciresinol diglucoside is converted to secoisolariciresinol, which is then metabolized by intestinal bacteria to produce the enterolignans enterodiol and enterolactone .

This metabolic conversion is crucial for the biological activity of secoisolariciresinol, as many of its health benefits are attributed to these metabolites. The enterolignans possess estrogenic properties and can accumulate in estrogen-sensitive tissues, including the ovaries, uterus, and mammary glands .

The metabolic pathway can be summarized as:

  • Secoisolariciresinol diglucoside → Secoisolariciresinol (through deglycosylation)

  • Secoisolariciresinol → Enterodiol (through dehydroxylation and demethylation)

  • Enterodiol → Enterolactone (through oxidation)

This conversion pathway explains the systemic effects of orally administered secoisolariciresinol and its derivatives, despite potential limitations in direct absorption.

Molecular Mechanisms of Action

Secoisolariciresinol and its derivatives exert their biological effects through multiple molecular mechanisms:

Modulation of Transcription Factors

SDG influences several key transcription factors and signaling pathways:

  • Activates DAF-16 and HSF-1 pathways in C. elegans, contributing to stress resistance and longevity

  • Affects the expression of genes regulated by DAF-12 and NHR-80, which are involved in lipid metabolism and lifespan regulation

Signaling Pathway Regulation

Research has identified specific signaling pathways modulated by secoisolariciresinol diglucoside:

  • PI3K/Akt pathway: SDG activates this pathway in ovarian granulosa cells, protecting against CTX-induced damage

  • Inflammatory signaling: SDG reduces the expression of inflammatory mediators and adhesion molecules in brain endothelial cells

Antioxidant Mechanisms

The antioxidant effects of secoisolariciresinol include:

  • Direct scavenging of reactive oxygen species (ROS)

  • Reduction in oxidative stress-induced damage

  • Protection against heat stress and oxidative stress in experimental models

These mechanisms collectively contribute to the diverse biological activities of secoisolariciresinol and explain its potential therapeutic applications across multiple organ systems.

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